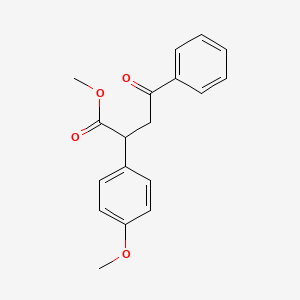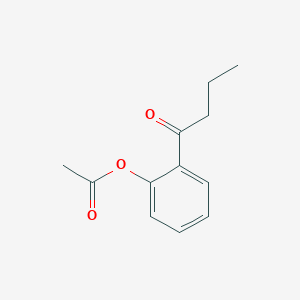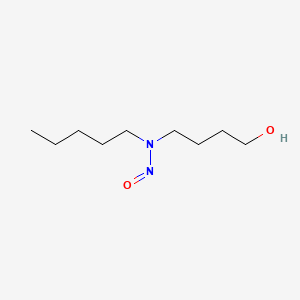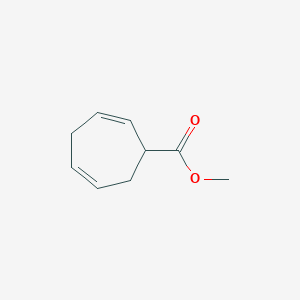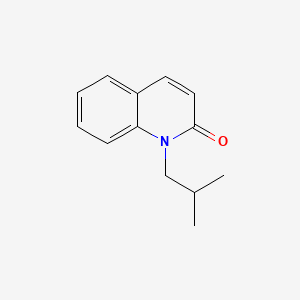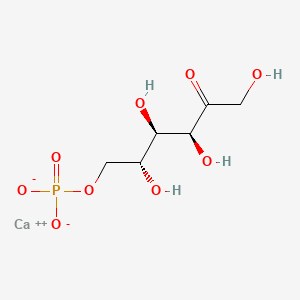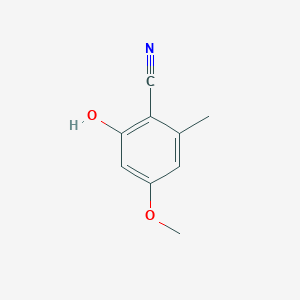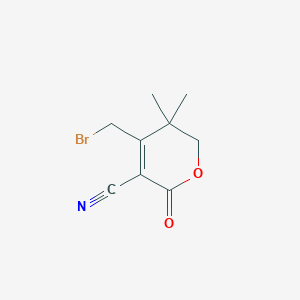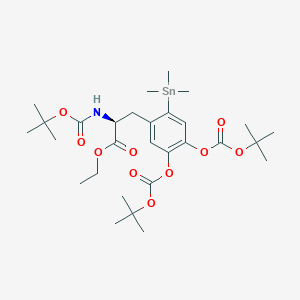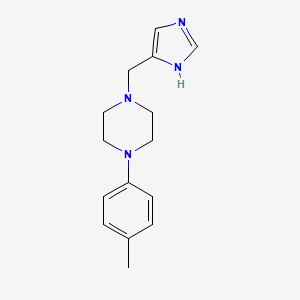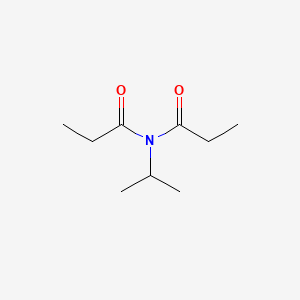
Vanadium stannide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vanadium stannide is an intermetallic compound composed of vanadium and tin. Intermetallic compounds are materials formed by two or more metals that exhibit distinct properties different from their constituent elements. This compound is known for its unique structural, electronic, and mechanical properties, making it a subject of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Vanadium stannide can be synthesized through several methods, including:
Solid-State Reaction: This involves heating a mixture of vanadium and tin powders at high temperatures in an inert atmosphere to form the intermetallic compound.
Mechanical Alloying: This method involves the mechanical mixing of vanadium and tin powders, followed by heat treatment to achieve the desired phase.
Chemical Vapor Deposition (CVD): In this method, vanadium and tin precursors are vaporized and then deposited onto a substrate to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature solid-state reactions due to their simplicity and scalability. The reaction is carried out in a controlled atmosphere to prevent oxidation and ensure the purity of the final product.
化学反应分析
Types of Reactions: Vanadium stannide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form vanadium and tin oxides.
Reduction: The compound can be reduced back to its metallic form using reducing agents like hydrogen.
Substitution: this compound can participate in substitution reactions where one of its elements is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal halides or other metal compounds in a suitable solvent.
Major Products Formed:
Oxidation: Vanadium oxide (V2O5) and tin oxide (SnO2).
Reduction: Pure vanadium and tin metals.
Substitution: New intermetallic compounds with different metals.
科学研究应用
Vanadium stannide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological systems, particularly in enzyme mimetics and as a component in biosensors.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-strength alloys, electronic components, and as a coating material for corrosion resistance.
作用机制
The mechanism by which vanadium stannide exerts its effects is primarily through its electronic and catalytic properties. The compound can interact with various molecular targets, including enzymes and metal ions, to facilitate chemical reactions. Its ability to undergo redox reactions makes it a valuable catalyst in both biological and industrial processes.
相似化合物的比较
Vanadium stannide can be compared with other intermetallic compounds such as:
Vanadium Carbide (VC): Known for its hardness and use in cutting tools.
Vanadium Nitride (VN): Used in steel production for its strengthening properties.
Tin Selenide (SnSe): Investigated for its thermoelectric properties.
Uniqueness: this compound stands out due to its combination of vanadium’s catalytic properties and tin’s malleability, making it a versatile material for various applications.
Conclusion
This compound is a fascinating intermetallic compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable material for scientific research and industrial use.
属性
分子式 |
SnV3 |
|---|---|
分子量 |
271.53 g/mol |
InChI |
InChI=1S/Sn.3V |
InChI 键 |
ICVJFYCDBNXDMT-UHFFFAOYSA-N |
规范 SMILES |
[V].[V].[V].[Sn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


